5-(4-Chloro-3-methoxycarbonylphenyl)-(2,4)-dihydroxypyrimidine
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Overview
Description
5-(4-Chloro-3-methoxycarbonylphenyl)-(2,4)-dihydroxypyrimidine is a chemical compound that features a pyrimidine ring substituted with a 4-chloro-3-methoxycarbonylphenyl group and two hydroxyl groups at positions 2 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-3-methoxycarbonylphenyl)-(2,4)-dihydroxypyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the 4-Chloro-3-methoxycarbonylphenyl Group: This step involves the coupling of the pyrimidine ring with 4-chloro-3-methoxycarbonylphenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the methoxycarbonylphenyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-(4-Chloro-3-methoxycarbonylphenyl)-(2,4)-dihydroxypyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action at the molecular level.
Industry: The compound is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-3-methoxycarbonylphenyl)-(2,4)-dihydroxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system under study.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-methoxycarbonylphenylboronic acid
- 2,4-Dihydroxypyrimidine
- 4-Chloro-3-methoxycarbonylphenylpyrimidine
Uniqueness
5-(4-Chloro-3-methoxycarbonylphenyl)-(2,4)-dihydroxypyrimidine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the 4-chloro-3-methoxycarbonylphenyl group and the dihydroxypyrimidine ring allows for diverse chemical reactivity and potential for interaction with a wide range of biological targets.
Properties
IUPAC Name |
methyl 2-chloro-5-(2,4-dioxo-1H-pyrimidin-5-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4/c1-19-11(17)7-4-6(2-3-9(7)13)8-5-14-12(18)15-10(8)16/h2-5H,1H3,(H2,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNDEHBJNAZBFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CNC(=O)NC2=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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